molecular formula C15H18N2O2 B12896224 3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline CAS No. 89260-56-0

3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline

Cat. No.: B12896224
CAS No.: 89260-56-0
M. Wt: 258.32 g/mol
InChI Key: HWIMSOOVHMHJRX-UHFFFAOYSA-N
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Description

3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline is a heterocyclic compound featuring a furan ring substituted at the 5-position with a morpholine-methyl group and linked to a meta-substituted aniline. The morpholine moiety (a six-membered ring containing oxygen and nitrogen) confers electron-donating and solubility-enhancing properties, while the furan-aniline backbone may enable π-π stacking interactions and hydrogen bonding. Its structural motifs align with bioactive molecules, particularly in anti-inflammatory and antimicrobial contexts, though specific activity data for this compound remain unreported in the literature reviewed.

Properties

CAS No.

89260-56-0

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

3-[5-(morpholin-4-ylmethyl)furan-2-yl]aniline

InChI

InChI=1S/C15H18N2O2/c16-13-3-1-2-12(10-13)15-5-4-14(19-15)11-17-6-8-18-9-7-17/h1-5,10H,6-9,11,16H2

InChI Key

HWIMSOOVHMHJRX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(O2)C3=CC(=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Morpholinomethyl)furan-2-yl)aniline typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds.

    Introduction of the Morpholinomethyl Group: This step involves the reaction of the furan derivative with morpholine and formaldehyde under acidic or basic conditions to form the morpholinomethyl group.

    Attachment of the Aniline Moiety: The final step involves the coupling of the morpholinomethyl furan derivative with aniline through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 3-(5-(Morpholinomethyl)furan-2-yl)aniline may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(5-(Morpholinomethyl)furan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the aniline moiety.

Scientific Research Applications

3-(5-(Morpholinomethyl)furan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(5-(Morpholinomethyl)furan-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and morpholinomethyl group can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Varying Amine Substituents

Compounds sharing the furan-aniline core but differing in amine substituents highlight the impact of functional group variation:

Compound Name Amine Substituent Key Differences Reference
4-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)aniline Dimethylamino Thioether linkage vs. methylene bridge; dimethylamino vs. morpholine
{5-[(Dimethylamino)methyl]furan-2-yl}methanol Dimethylamino Methanol substituent; lacks aniline
3-[(Morpholin-4-yl)sulphonyl]aniline Morpholinyl-sulphonyl Sulphonyl linker vs. furan-methylene
5-(Morpholin-4-yl)-2-nitro-N-[(pyridin-3-yl)methyl]aniline Morpholinyl (on phenyl ring) Nitro and pyridinylmethyl groups

Key Observations :

  • Electron-Donating Effects: Morpholine’s oxygen and nitrogen atoms enhance solubility and polar surface area compared to dimethylamino groups .
  • Steric and Electronic Effects : Sulphonyl-linked morpholine (as in ) introduces stronger electron-withdrawing character versus the methylene bridge in the target compound.
Substituent Effects on Physicochemical Properties
  • LogP and Solubility: Morpholine-containing derivatives generally exhibit lower logP values than dimethylamino analogues due to increased polarity. For example, 4-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)aniline (logP ~2.1) is less polar than morpholine derivatives .
  • Thermal Stability: Morpholine’s rigid ring structure may improve thermal stability compared to linear amines like diethylamino (e.g., compound 4b in ).

Biological Activity

3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a morpholine moiety, and an aniline group. The presence of these functional groups suggests a potential for diverse chemical reactivity and interactions with various biological targets, including enzymes and receptors involved in neurological disorders.

Synthesis

The synthesis of 3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline typically involves several steps, including the formation of the furan ring and the introduction of the morpholine group. Detailed synthetic pathways can vary but often include reactions such as nucleophilic substitutions and cyclizations.

1. Anti-inflammatory and Anti-cancer Properties

Research indicates that compounds with similar structures often exhibit anti-inflammatory and anti-cancer properties. The furan ring in particular has been associated with various therapeutic effects, suggesting that 3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline may also possess these beneficial activities.

2. Enzymatic Modulation

Studies suggest that this compound may modulate enzymatic activities by interacting with specific receptors or enzymes. Such modulation can influence cellular pathways related to apoptosis and proliferation, which are critical in cancer biology.

3. Neuropharmacological Potential

Given its structural characteristics, 3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline may interact with neurological targets, making it a candidate for developing treatments for neurological disorders. The morpholine group is particularly notable for enhancing solubility and bioavailability in biological systems.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique properties:

Compound NameStructure FeaturesUnique Properties
N-(2H-benzodioxol-5-ylmethyl)-4-(morpholin-4-yl)anilineContains benzodioxole and morpholinePotential for neurological applications
N-(2H-benzodioxol-5-yloxy)-4-(morpholin-4-yl)anilineBenzodioxole ether linkageEnhanced solubility in biological systems
N-(2H-benzofuran)-4-(morpholin-4-yl)anilineBenzofuran instead of furanDifferent electronic properties affecting reactivity

Uniqueness: The distinct combination of a furan ring and morpholine group in 3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline imparts unique chemical and biological properties that may not be present in other similar compounds, enhancing its applicability in specific therapeutic areas where other compounds may not be as effective.

Case Studies and Research Findings

Case Study 1: Cytotoxic Activity
A study evaluating the cytotoxic effects of various derivatives against human carcinoma cell lines (HePG2, MCF7, A549) found that compounds structurally related to 3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline exhibited significant cytotoxic activity. Cell viability was assessed using the MTT assay, indicating potential anti-cancer applications .

Case Study 2: Neurotransmitter Modulation
In vivo studies using cerebral microdialysis demonstrated that related compounds could cross the blood-brain barrier and modulate neurotransmitter levels (e.g., acetylcholine and serotonin) in the hippocampus. This suggests that 3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline could have neuropharmacological effects worth exploring further .

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